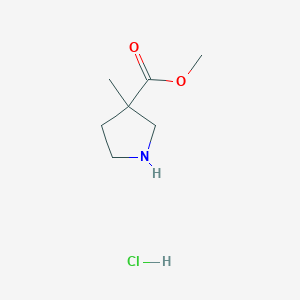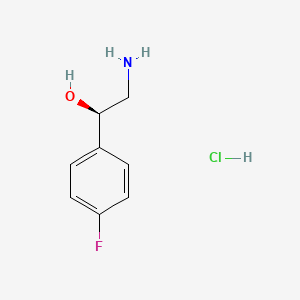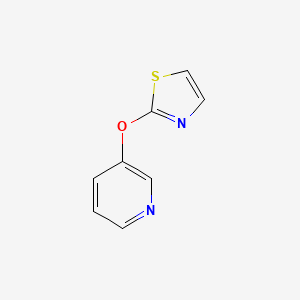
3-(1,3-噻唑-2-氧基)吡啶
描述
“3-(1,3-Thiazol-2-yloxy)pyridine” is a chemical compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 . The IUPAC name for this compound is 3-pyridinyl 1,3-thiazol-2-yl ether .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Thiazol-2-yloxy)pyridine” consists of a pyridine ring attached to a thiazole ring via an oxygen atom . The InChI code for this compound is 1S/C8H6N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h1-6H .科学研究应用
抗癌性能
- 抗癌剂的开发:已合成与3-(1,3-噻唑-2-氧基)吡啶相关的新型吡啶-噻唑杂化分子,表现出对各种癌细胞系的高抗增殖活性。这些化合物,特别是3-(2-氟苯基)-1-[4-甲基-2-(吡啶-2-基氨基)-噻唑-5-基]-丙酮 3 和 4-(2-{1-(2-氟苯基)-3-[4-甲基-2-(吡啶-2-基氨基)-噻唑-5-基]-3-氧代丙基硫醇}-乙酰氨基)-苯甲酸乙酯 4,由于对癌细胞具有选择性毒性而显示出作为抗癌剂的潜力(Ivasechko et al., 2022)。
抗菌和抗氧化活性
- 融合杂环基团的合成:对3-(吡啶-3-基)-1-对甲苯基-1H-吡唑并[3,4-d]噻唑-5-胺进行的研究,与3-(1,3-噻唑-2-氧基)吡啶密切相关,涉及其用于合成新的融合杂环基团。这些化合物展示了体外抗菌潜力和抗氧化活性,暗示了它们在这些领域的应用(Rizk et al., 2020)。
化学和结构分析
- 动态互变异构和二价N(I)特性:对N-(吡啶-2-基)噻唑-2-胺进行的分析,这是与3-(1,3-噻唑-2-氧基)吡啶相关的化学功能单元,揭示了其异构结构、电子分布和互变异构偏好的见解。这项研究增进了对其化学行为的理解,这对于各种应用至关重要(Bhatia et al., 2013)。
合成和生物效应
- 用于间皮瘤治疗的新化合物的合成:对1H-吡咯并[2,3-b]吡啶衍生物的研究,类似于3-(1,3-噻唑-2-氧基)吡啶,展示了它们在减少细胞增殖和诱导间皮瘤细胞系凋亡方面的有效性。这些化合物作为细胞周期依赖性激酶1抑制剂,并显示了在治疗这种罕见且致命疾病中的潜力(Carbone et al., 2013)。
抗氧化潜力
- 含杂环化合物的抗氧化活性:一项研究探索了含有吡唑、噻唑和吡啶基团的新型杂环化合物的抗氧化潜力。配体 4,其IC50为4.67 μg/mL,显示出显著的抗氧化活性,突显了这类化合物在这一领域的潜力(Kaddouri et al., 2020)。
抗菌和抗肿瘤活性
- 吡啶肼噻唑金属配合物:该研究合成了吡啶噻唑衍生物及其金属配合物,揭示了它们的抗菌和抗肿瘤活性。一些化合物对特定细菌或癌细胞系具有特异性,暗示了它们在靶向治疗中的应用(Zou et al., 2020)。
钌配合物的配体
- 用于金属配合物的新配体的合成:对包含与吡啶等异杂环连接的噻唑亚基的配体的研究展示了它们在合成金属配合物方面的有效性。这些发现对于在各种科学应用中开发新材料至关重要(Menzel et al., 2010)。
抗增殖活性
- 合成用于癌症治疗的吡啶-噻唑杂化物:新的吡啶-噻唑杂化物对各种癌细胞系,特别是MCF-7和HepG2表现出有希望的抗癌活性,表明它们有潜力作为治疗剂 (Alqahtani et al., 2020)。
作用机制
Target of Action
Thiazole derivatives, which include 3-(1,3-thiazol-2-yloxy)pyridine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different physiological changes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution, which could be key to its interaction with biological targets .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The molecular weight of 3-(1,3-thiazol-2-yloxy)pyridine is 17821 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 3-(1,3-Thiazol-2-yloxy)pyridine may have similar impacts at the molecular and cellular levels.
属性
IUPAC Name |
2-pyridin-3-yloxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAFQACLDTCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



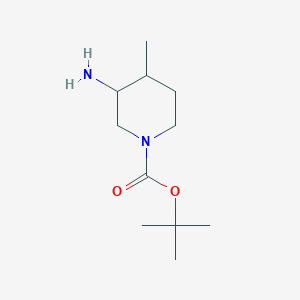
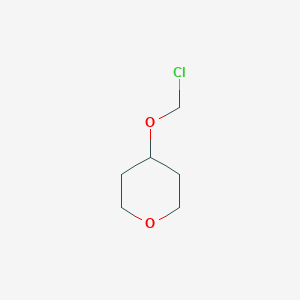
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

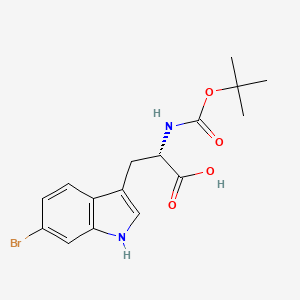
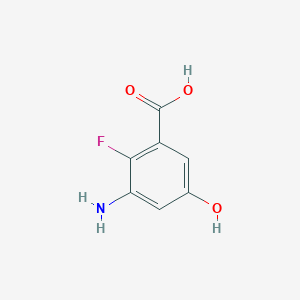
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)


![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

